2-(2-methoxyphenoxy)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide
Description
Properties
IUPAC Name |
2-(2-methoxyphenoxy)-N-pyrazolo[1,5-a]pyridin-5-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-21-14-4-2-3-5-15(14)22-11-16(20)18-12-7-9-19-13(10-12)6-8-17-19/h2-10H,11H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQOZDBOLNQOOQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2=CC3=CC=NN3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound 2-(2-methoxyphenoxy)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide are currently unknown
Mode of Action
Compounds with a similar pyrazolo[1,5-a]pyrimidine scaffold have been associated with various modes of action against different targets.
Biochemical Pathways
Without specific target identification, it’s challenging to summarize the affected biochemical pathways and their downstream effects. Pyrazolo[1,5-a]pyrimidines, a core structure in this compound, have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways.
Biological Activity
2-(2-methoxyphenoxy)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide is a novel compound belonging to the class of substituted pyrazolo[1,5-a]pyridine derivatives. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C16H15N3O3
- Molecular Weight : 297.3086 g/mol
- SMILES Notation :
COc1ccccc1OCC(=O)Nc1ccn2c(c1)ccn2
The compound features a complex structure that influences its interaction with biological targets. Its planar configuration due to the conjugated systems enhances its binding affinity to various receptors.
Synthesis
The synthesis of this compound typically involves multi-step reactions using specific reagents and conditions. Common methods include:
- Reagents : Halogenated compounds, bases for deprotonation.
- Solvents : Dimethyl sulfoxide (DMSO), acetonitrile.
- Key Reaction Conditions : Temperature control and reaction time optimization are crucial for maximizing yield and minimizing by-products.
Anticancer Properties
Research indicates that pyrazolo[1,5-a]pyridine derivatives exhibit significant anticancer activity. For instance, studies have shown that compounds within this class can induce apoptosis in cancer cells through various mechanisms, including:
- Inhibition of cell proliferation.
- Induction of cell cycle arrest.
- Modulation of signaling pathways associated with cancer progression.
A notable study demonstrated that derivatives similar to this compound showed effective inhibition of tumor growth in xenograft models .
Neurological Effects
The compound's interaction with NMDA receptors suggests potential applications in treating neurological disorders. NMDA receptors are critical for synaptic plasticity and memory function. Modulators of these receptors can enhance cognitive function and provide therapeutic benefits in conditions such as Alzheimer's disease and schizophrenia .
The mechanism of action for this compound is primarily linked to its ability to interact with specific biological targets:
- Receptor Binding : The compound may act as an allosteric modulator at NMDA receptors, enhancing glutamate signaling .
- Enzyme Inhibition : It may inhibit specific kinases involved in cancer cell signaling pathways, leading to reduced proliferation and increased apoptosis .
Case Studies
Several studies have investigated the biological activity of related pyrazolo derivatives:
Comparison with Similar Compounds
Table 1: Key Structural Differences and Similarities
Key Observations:
Core Heterocycle :
- The pyrazolo[1,5-a]pyridine core in the target compound differs from pyrazolo[1,5-a]pyrimidine or pyrazolo[1,5-a]pyrazine cores in analogs. Pyrimidine/pyrazine cores enhance π-stacking interactions in kinase binding pockets, while pyridine cores may alter solubility and metabolic stability .
- Pyrazolo[1,5-a]pyrimidine derivatives (e.g., compounds 2b, 2c) show kinase inhibition via interactions with ATP-binding sites .
Substituent Effects: 2-Methoxyphenoxy Group: This electron-rich substituent may enhance lipophilicity and membrane permeability compared to smaller groups (e.g., methyl or cyano in ). Cyclopropylamino and Cyano Groups: In analogs like 2b and 2c, these groups improve target selectivity and potency in kinase inhibition .
Key Observations:
Key Observations:
- Anticancer Activity: Pyrazolo[1,5-a]pyrimidines with cyclopropylamino and cyano groups (e.g., 2b) inhibit cancer cell growth at low micromolar concentrations .
- Structural Determinants: Electron-Withdrawing Groups (e.g., cyano): Enhance binding to kinase ATP pockets . Bulky Substituents (e.g., benzodioxol): May reduce off-target effects but limit solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
